molecular formula C21H21ClN2OS B2654213 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 450349-32-3

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2654213
CAS No.: 450349-32-3
M. Wt: 384.92
InChI Key: WIWFTIXZJTZRSU-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound of significant interest in forensic science and analytical chemistry research due to its structural characteristics as a synthetic cannabinoid receptor agonist (SCRA). This substance serves as a critical reference material for the development and validation of advanced analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for the identification of novel psychoactive substances (NPS) in public health and safety monitoring programs. Its mechanism of action is primarily mediated through agonist activity at the cannabinoid type 1 (CB1) receptor, making it a valuable pharmacological probe for investigating the structure-activity relationships (SAR) of indole-derived SCRAs and their complex interactions with the endocannabinoid system. Researchers utilize this compound to study the metabolic pathways and pharmacokinetic profiles of emerging SCRAs, contributing vital data to international early warning systems and the ongoing effort to understand the health impacts of NPS.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWFTIXZJTZRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from the indole nucleus. One common synthetic route includes the following steps:

    Formation of 1-(4-chlorobenzyl)-1H-indole: This step involves the reaction of indole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The next step involves the reaction of 1-(4-chlorobenzyl)-1H-indole with a thiol reagent, such as thiourea, to form the thioether linkage.

    Pyrrolidinylation: Finally, the compound is reacted with pyrrolidine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrrolidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole and pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally and functionally related indole derivatives:

Compound Name Indole Substituent Thioether Group Terminal Group Biological Activity (IC50/pIC50) Toxicity Profile
Target : 2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone 1-(4-Chlorobenzyl) -S- linker Pyrrolidin-1-yl Not reported Unknown
1-(5-Chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone 5-Chloro 4-Nitrophenyl Ethanone IC50 ≈ 30 nM (vs. Plasmodium) Non-toxic in HeLa cells
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitro 4-Nitrophenyl Ethanone pIC50 = 8.21 (> chloroquine, pIC50 = 7.55) Non-toxic, non-hemolytic
JWH-203 (2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) 1-Pentyl 2-Chlorophenyl (directly bonded) Ethanone (non-thioether) Synthetic cannabinoid receptor agonist Controlled substance

Key Structural and Functional Insights:

Indole Substitution: The target compound’s 4-chlorobenzyl group at the indole’s 1-position distinguishes it from analogs with 5-chloro or 5-nitro substituents. This substitution may influence steric interactions with biological targets, such as enzymes in Plasmodium . In contrast, JWH-203 features a pentyl chain at the indole’s 1-position, critical for cannabinoid receptor binding .

Thioether vs. Direct Bonding: The thioether linker in the target compound and antimalarial analogs (e.g., 4-nitrophenyl-thio) contrasts with JWH-203’s direct phenyl-ethanone bond. Thioether groups may enhance metabolic stability or redox activity .

Terminal Group Impact: The pyrrolidine terminus in the target compound could improve solubility compared to nitro-substituted phenyl groups in analogs. However, nitro groups in analogs like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone correlate with superior antimalarial activity (pIC50 = 8.21) .

JWH-203, however, is a controlled substance due to psychoactive effects, highlighting the importance of terminal group selection .

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel indole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19ClN2S(Molecular Weight 320.86g mol)\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_2\text{S}\quad (\text{Molecular Weight }320.86\,\text{g mol})

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. For instance, a study demonstrated that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431 (epidermoid carcinoma)<10Apoptosis via caspase activation
Compound XJurkat (T-cell leukemia)5Cell cycle arrest and apoptosis
Compound YMCF7 (breast cancer)15Inhibition of proliferation

This data suggests that this compound may have comparable efficacy to established anticancer agents.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. The compound was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in various studies. The compound was evaluated for its effects on neurodegenerative models, particularly focusing on its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.

Table 3: AChE Inhibition Activity

CompoundIC50 (µM)
This compound0.5
Standard Drug (Donepezil)0.03

The data suggests that while the compound exhibits AChE inhibition, it is less potent than donepezil but may still have therapeutic implications.

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced melanoma was treated with a regimen including indole derivatives similar to the target compound. The treatment resulted in significant tumor regression and improved overall survival rates.
  • Neurodegenerative Disease Management : In a clinical trial involving patients with mild cognitive impairment, administration of an indole derivative led to improvements in cognitive function and reduced AChE activity compared to placebo controls.

Q & A

Q. How to address stability challenges during long-term storage or in biological matrices?

  • Methodology :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the pyrrolidine ring) .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for prolonged storage .

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